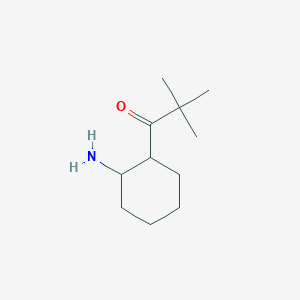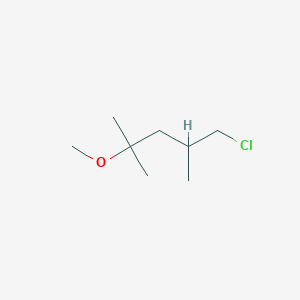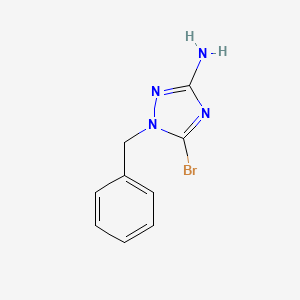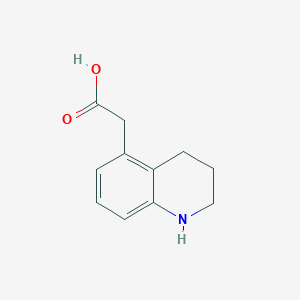
2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline ring that is partially hydrogenated, making it a tetrahydroquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid typically involves the cyclization of an appropriate precursor. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction yields the tetrahydroquinoline derivative, which can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while reduction can produce fully hydrogenated quinoline derivatives .
科学的研究の応用
2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid: Similar structure but with the acetic acid moiety attached at a different position on the quinoline ring.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group and different substitution patterns on the quinoline ring.
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6-7H2,(H,13,14) |
InChIキー |
GJODNBYYWPPMBM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2NC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


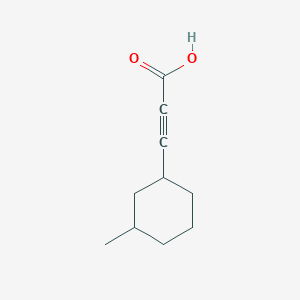

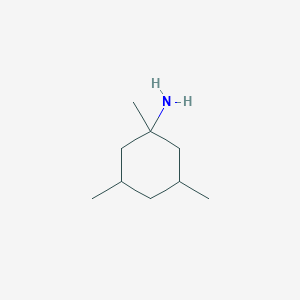
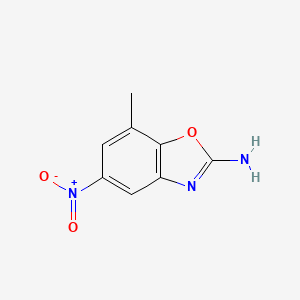
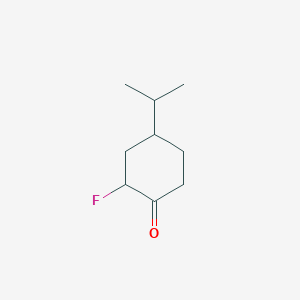


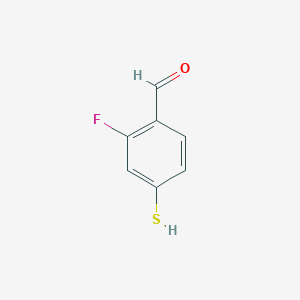
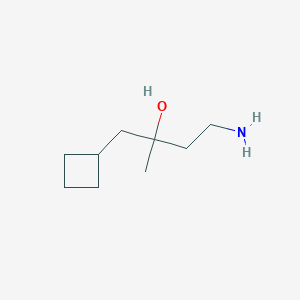
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

